Square-Planar Geometry: Bite Angle Comparison with Copper Analog
Single-crystal X-ray diffraction confirms that Ni(pipdtc)₂ adopts a square-planar NiS₄ coordination geometry with the nickel atom lying on an inversion centre [1]. While the isostructural copper(II) analog, bis(piperidine-1-dithiocarbamato)copper(II), also exhibits a four-coordinate geometry, its S–Cu–S bite angle of 77.22(2)° is significantly smaller than the ideal 90° value for a perfect square plane, and the Cu–S bond lengths of 2.3019(7) Å and 2.3119(8) Å are measurably longer than typical Ni–S distances in analogous nickel dithiocarbamate complexes [2]. This structural difference reflects the distinct d-electron configurations of Ni(II) (d⁸, diamagnetic, square-planar preference) versus Cu(II) (d⁹, paramagnetic, Jahn-Teller-distorted geometry), directly impacting the compound's magnetic behaviour, redox properties, and suitability as a single-source precursor.
| Evidence Dimension | Coordination geometry and S–M–S bite angle |
|---|---|
| Target Compound Data | Ni(pipdtc)₂: square-planar NiS₄, Ni on inversion centre [1] |
| Comparator Or Baseline | Cu(pipdtc)₂: S1–Cu1–S2 bite angle = 77.22(2)°, Cu–S bond lengths = 2.3019(7) Å and 2.3119(8) Å [2] |
| Quantified Difference | Cu(pipdtc)₂ bite angle deviates ~12.8° from ideal 90°; Cu–S bonds ~0.08–0.10 Å longer than typical Ni–S bonds in square-planar geometry |
| Conditions | Single-crystal X-ray diffraction at 298 K; crystals grown from chloroform |
Why This Matters
The diamagnetic, square-planar geometry of Ni(pipdtc)₂ is essential for applications requiring well-defined precursor volatility and clean thermal decomposition to phase-pure nickel sulfides, while the paramagnetic Cu analog is unsuitable for the same single-source precursor strategy.
- [1] Himoto, K.; Oda, S.; Horii, T. Crystal structure of a new mixed-metal coordination polymer consisting of Ni(II) piperidine-dithiocarbamate and pentanuclear Cu(I)–I cluster units. Acta Crystallogr. Sect. E: Crystallogr. Commun. 2018, 74, 236–240. DOI: 10.1107/S2056989018000750. View Source
- [2] Structures of bis(piperidine-1-dithiocarbamato)nickel(II) and bis(piperidine-1-dithiocarbamato)copper(II). Acta Crystallogr. Sect. C: Cryst. Struct. Commun. 1988, 44, 1378–1381. DOI: 10.1107/S0108270188003865. View Source
